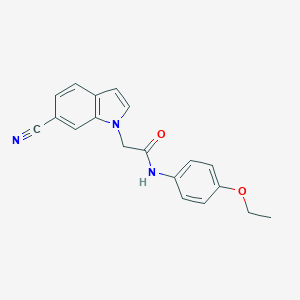
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide, commonly known as CYT387, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of Janus kinases (JAKs) that play a crucial role in the regulation of immune system function, hematopoiesis, and inflammation.
Wirkmechanismus
CYT387 selectively inhibits JAK1 and JAK2, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, CYT387 blocks the activation of downstream signaling pathways, including the signal transducers and activators of transcription (STATs) and the mitogen-activated protein kinase (MAPK) pathway. This results in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
CYT387 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine signaling, reduction of inflammation, and improvement of immune system function. In preclinical studies, CYT387 has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. CYT387 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. In clinical trials, CYT387 has been shown to improve symptoms and quality of life in patients with myelofibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CYT387 in lab experiments include its high selectivity and potency as a JAK inhibitor, its ability to inhibit multiple cytokine signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using CYT387 in lab experiments include its high cost, limited availability, and potential off-target effects.
Zukünftige Richtungen
For research on CYT387 include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the evaluation of combination therapies with other targeted agents. Additionally, further studies are needed to investigate the long-term safety and efficacy of CYT387 in larger patient populations and to explore its potential applications in other diseases, such as autoimmune disorders and solid tumors.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that selectively targets JAK1 and JAK2 and has potential therapeutic applications in various diseases. The synthesis of CYT387 involves the reaction of 6-cyanoindole with 4-ethoxyphenylacetic acid in the presence of a coupling agent and a catalyst. CYT387 has been extensively studied for its biochemical and physiological effects, including the inhibition of cytokine signaling, reduction of inflammation, and improvement of immune system function. The advantages and limitations of using CYT387 in lab experiments have been discussed, and future directions for research on CYT387 have been identified.
Synthesemethoden
The synthesis of CYT387 involves the reaction of 6-cyanoindole with 4-ethoxyphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent, such as dichloromethane, at room temperature. The resulting product is purified by column chromatography to obtain CYT387 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, CYT387 has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving immune system function. Clinical trials have also demonstrated the safety and efficacy of CYT387 in treating myelofibrosis, a rare blood cancer.
Eigenschaften
Molekularformel |
C19H17N3O2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-2-24-17-7-5-16(6-8-17)21-19(23)13-22-10-9-15-4-3-14(12-20)11-18(15)22/h3-11H,2,13H2,1H3,(H,21,23) |
InChI-Schlüssel |
DCWLFMALPNLMGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
![Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)
![N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
![Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B296071.png)
![2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid](/img/structure/B296075.png)
![Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
![5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B296078.png)
![2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole](/img/structure/B296079.png)
![N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)


![1-[2-(2-{2-[2-oxo-3-(1-phenylvinyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethoxy}ethoxy)ethyl]-3-(1-phenylvinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B296086.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)
